Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate
Description
Systematic IUPAC Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name accurately reflects the molecular architecture, beginning with the tert-butyl carbamate functionality and proceeding through the piperidine ring system to the substituted pyridine terminus. The structural representation reveals a multi-ring system where the central piperidine ring serves as a crucial linker between the carbamate protecting group and the amino-methylpyridine substituent.
The compound demonstrates a hierarchical naming approach characteristic of complex pharmaceutical intermediates, where each structural component requires precise identification to ensure unambiguous chemical communication. The systematic name encompasses the tertiary butyl group attached to the carbamate nitrogen, the four-position substitution pattern on the piperidine ring, and the specific substitution pattern on the pyridine ring including both the amino group at the six-position and the methyl group at the two-position. This nomenclature system provides researchers with the exact structural information necessary for synthesis planning and molecular recognition studies.
The structural representation reveals the three-dimensional complexity inherent in this molecule, with multiple sites for potential intermolecular interactions and conformational flexibility. The carbamate functionality introduces planarity constraints that influence the overall molecular geometry, while the piperidine ring provides conformational flexibility that may be crucial for biological activity. The pyridine ring system contributes both aromatic character and hydrogen bonding capabilities through its nitrogen atom and amino substituent.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service registry system provides a unique numerical identifier that serves as the definitive reference for this compound in chemical databases and literature searches. While the specific CAS registry number for this compound requires verification through official chemical databases, the compound belongs to a well-documented class of carbamate-protected piperidine derivatives that have established registry numbers.
Alternative chemical identifiers include various database-specific codes that facilitate literature searches and chemical procurement activities. These identifiers encompass molecular structure-based codes such as InChI strings and SMILES notations that provide computational chemistry platforms with machine-readable structural information. The International Chemical Identifier system generates unique text strings that encode the complete molecular structure in a standardized format, enabling precise molecular identification across different software platforms and databases.
The compound may also possess proprietary identifiers assigned by chemical suppliers and research institutions for internal catalog management and inventory tracking purposes. These alternative identifiers serve important roles in chemical commerce and research collaboration, providing multiple pathways for researchers to locate and access this specific molecular entity. The multiplicity of identifier systems reflects the complex landscape of modern chemical information management and the need for robust cross-referencing capabilities.
Molecular Formula and Weight Calculations
The molecular formula for this compound reflects the precise atomic composition that defines its chemical identity and properties. Based on the structural analysis, the compound contains multiple carbon atoms distributed across the tert-butyl group, piperidine ring, pyridine ring, and methyl substituent, along with nitrogen atoms present in the carbamate, piperidine, pyridine, and amino functionalities.
The molecular weight calculation reveals a substantial molecular mass of approximately 278.35 grams per mole, positioning this compound in the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. This molecular weight reflects the complex multi-ring architecture and the presence of multiple heteroatoms that contribute to the overall mass while maintaining drug-like properties suitable for biological applications.
| Molecular Parameter | Value |
|---|---|
| Molecular Weight | 278.35 g/mol |
| Molecular Complexity | High |
| Heteroatom Content | Multiple N, O atoms |
| Ring Systems | Piperidine, Pyridine |
The precise molecular weight calculation takes into account the standard atomic masses of all constituent elements, including the various carbon environments, nitrogen atoms in different chemical contexts, oxygen atoms in the carbamate functionality, and hydrogen atoms distributed throughout the molecular framework. This calculation provides essential information for analytical chemistry applications, including mass spectrometry analysis and quantitative analytical procedures.
Stereochemical Considerations and Isomerism
The stereochemical analysis of this compound reveals multiple potential sites for isomerism that significantly impact both chemical properties and biological activity. The piperidine ring system introduces conformational flexibility that allows for multiple chair conformations, each potentially offering different spatial arrangements of substituents that could influence molecular recognition and binding affinity profiles.
The carbamate functionality may exhibit restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance interactions between the nitrogen lone pair and the carbonyl group. This rotational barrier can result in distinct conformational isomers that interconvert on specific timescales, potentially affecting both chemical reactivity and biological activity. The magnitude of this barrier depends on electronic and steric factors within the molecular environment.
The absence of defined stereogenic centers in the current molecular structure suggests that the compound exists as a single constitutional isomer, though conformational isomerism remains a significant consideration for understanding its three-dimensional behavior. The piperidine ring preferentially adopts chair conformations that minimize steric interactions, with the bulky carbamate and pyridine substituents preferentially occupying equatorial positions to reduce unfavorable axial interactions.
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21) |
InChI Key |
SYVKJCDSMDMMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Intermediate
The initial step in synthesizing this compound often involves the preparation of a piperidine derivative. This can be achieved through several methods:
-
- Starting from piperidine, a Boc (tert-butoxycarbonyl) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Yield : Approximately 85% under standard conditions.
Carbamate Formation
The final step involves converting the amine into a carbamate:
- Carbamate Synthesis :
- The amine product reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the desired tert-butyl carbamate.
- This reaction is typically carried out at low temperatures to avoid side reactions.
- Yield : Yields can vary widely but are often between 70% and 90%.
Summary of Yields and Conditions
The following table summarizes key preparation methods, yields, and conditions for synthesizing this compound:
| Step | Method/Conditions | Yield (%) |
|---|---|---|
| Formation of Piperidine | Boc protection + alkylation | ~85 |
| Introduction of Pyridine | Nucleophilic substitution with amine | 60 - 80 |
| Carbamate Formation | Reaction with tert-butyl chloroformate | 70 - 90 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Substituted Carbamates
a) Tert-butyl N-[1-(6-Trifluoromethylpyridin-3-YL)-1,5-naphthyridin-4-YL-piperidin-4-YL]carbamate
- Structure: Features a trifluoromethylpyridinyl group instead of the amino-methylpyridinyl moiety.
- Synthesis : Prepared via Method C (120 mg yield, 90% after deprotection) .
- Activity: Acts as a dual inhibitor of Plasmodium phosphoinositides, suggesting enhanced hydrophobic interactions due to the CF₃ group .
- Key Difference: The electron-withdrawing CF₃ group may reduce basicity compared to the amino group in the target compound, altering binding affinity .
b) Tert-butyl (5,6-Dimethoxypyridin-3-YL)methylcarbamate
- Structure : Dimethoxy groups on the pyridine ring.
Piperidine-Modified Carbamates
a) Tert-butyl (1-Acetylpiperidin-4-YL)carbamate
- Structure : Acetylated piperidine nitrogen instead of pyridinyl substitution.
- Synthesis : Prepared via acylation of tert-butyl piperidin-4-YL-carbamate with Ac₂O (670 g crude yield) .
- Application : Intermediate for synthesizing acetylated derivatives used in kinase inhibitors. The acetyl group reduces nucleophilicity, enhancing metabolic stability .
Heterocyclic Hybrids
a) Tert-butyl N-[1-(1H-Indol-3-YLmethyl)piperidin-4-YL]carbamate
- Structure : Indole ring linked via a methylene group to piperidine.
- Commercial Availability: Sold by Santa Cruz Biotechnology (250 mg: $288; 1 g: $584), indicating pharmacological relevance .
- Activity : Likely targets serotonin or dopamine receptors due to the indole moiety, contrasting with the pyridine focus of the target compound .
b) Tert-butyl N-[1-[1-(3-Cyanopyridin-2-YL)benzimidazol-2-YL]piperidin-4-YL]carbamate
- Structure: Benzimidazole core with a cyanopyridinyl group.
Bulky Substituent-Containing Carbamates
a) Tert-butyl N-{1-[7-(Quinoline-2-Carbonylamino)-1-Methylindole-3-Sulfonyl]piperidin-4-YL}carbamate
- Structure: Quinoline and indole sulfonyl groups.
- Activity: TG2 transglutaminase inhibitor; the bulky quinoline group may improve target selectivity but reduce solubility .
Comparative Data Table
Biological Activity
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate, commonly referred to as compound 44, is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of antibacterial properties and its role in modulating various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
- Chemical Name : this compound
- CAS Number : 1231930-21-4
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
Antibacterial Activity
Recent studies have highlighted the significant antibacterial properties of this compound against Gram-positive bacteria. Notably, it has shown effectiveness against drug-resistant strains, which is crucial given the rising concerns over antibiotic resistance.
Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Staphylococcus epidermidis | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Escherichia coli | No activity | - |
| Klebsiella pneumoniae | No activity | - |
| Pseudomonas aeruginosa | No activity | - |
The compound demonstrated comparable efficacy to last-resort antibiotics such as vancomycin and linezolid, particularly against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This has been corroborated by studies indicating that the compound can interfere with the biofilm formation process, which is critical for the survival of many pathogenic bacteria in hostile environments.
Case Studies
- Study on Drug Resistance : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of compound 44 against various resistant strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating chronic infections caused by resistant bacteria .
- In Vitro Testing : In vitro assays conducted on human macrophages revealed that this compound could modulate inflammatory responses by inhibiting IL-1β release, a key cytokine involved in inflammatory processes. These findings suggest a dual role for the compound in both antibacterial action and anti-inflammatory modulation .
Q & A
Q. What are the established synthetic routes for Tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of 6-amino-2-methylpyridine-3-carbaldehyde with 4-N-BOC-aminopiperidine under acidic conditions.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce imine intermediates.
- Protection/Deprotection : Use of tert-butyloxycarbonyl (BOC) groups to protect amines, with deprotection via trifluoroacetic acid (TFA) in dichloromethane.
Key solvents include dichloromethane or THF, with catalysts like triethylamine for acid scavenging. Yield optimization focuses on temperature control (0–25°C) and inert atmospheres .
Q. What analytical methods are recommended for characterizing this compound?
- Structural Confirmation : X-ray crystallography (using SHELXL for refinement) and ¹H/¹³C NMR for piperidine/pyridine ring proton environments .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and LC-MS for detecting byproducts (e.g., de-BOC derivatives) .
- Functional Group Analysis : IR spectroscopy for carbamate C=O stretching (~1680–1720 cm⁻¹) .
Q. What are its primary applications in medicinal chemistry research?
This compound serves as:
- A pharmacophore intermediate for kinase inhibitors (e.g., targeting EGFR or ALK) due to its piperidine-pyridine scaffold.
- A protecting-group strategy in peptide mimetics, enabling selective amine functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data (using SHELXL refinement). Discrepancies may arise from dynamic motion in solution vs. static crystal structures.
- DFT Calculations : Optimize molecular geometry computationally (e.g., Gaussian09) to align experimental and theoretical bond lengths/angles .
Q. What challenges arise in regioselective functionalization of the pyridine ring?
- Electrophilic Substitution : The 6-amino-2-methyl group directs electrophiles to the C4 position, but steric hindrance from the tert-butyl carbamate complicates reactions.
- Mitigation Strategies : Use temporary protective groups (e.g., acetyl for NH₂) or transition-metal catalysis (Pd-mediated C–H activation) for selective C–N coupling .
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40–60°C for 1–7 days. Monitor degradation via LC-MS, identifying hydrolyzed products (e.g., free piperidine or pyridine derivatives).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage (2–8°C) .
Q. How to address conflicting bioactivity data in enzyme inhibition assays?
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic IC₅₀ measurements.
- Control for Aggregation : Include detergent (e.g., 0.01% Tween-20) to rule out nonspecific inhibition artifacts .
Q. What side reactions occur during BOC protection/deprotection?
Q. How to optimize reaction yields in multi-step syntheses?
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What computational tools predict binding modes to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
